
Aminooxy-PEG3-acid HCl salt
Descripción general
Descripción
Aminooxy-PEG3-acid HCl salt is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation .
Synthesis Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-acid HCl salt is C9H19NO6 . The molecular weight is 237.25 g/mol . The IUPAC name is 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-acid HCl salt can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
The molecular weight of Aminooxy-PEG3-acid HCl salt is 237.25 g/mol . The molecular formula is C9H19NO6 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 12 . The topological polar surface area is 100 Ų .Aplicaciones Científicas De Investigación
Protein Pegylation
“Aminooxy-PEG3-acid” is a type of Polyethylene Glycol (PEG) derivative . PEGylation, the process of covalently attaching PEG molecules to another molecule, such as a drug or therapeutic protein, can increase its solubility and stability, and decrease immunogenicity . This makes the drug or protein more effective in vivo and can lead to improved treatment outcomes .
Bioconjugation
Aminooxy-PEG can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This can be useful in creating stable linkages in biological molecules.
Drug Delivery
The hydrophilic nature of PEG makes it useful in drug delivery systems . By attaching PEG to drug molecules, the solubility of the drug can be increased, potentially improving its delivery and efficacy .
Surface Modification
The flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance . This can be useful in various applications, such as creating surfaces that resist protein adsorption .
Creation of Hydrogels
PEG derivatives can be used to create hydrogels, which are networks of polymer chains that are hydrophilic . These hydrogels can be used in a variety of applications, including tissue engineering and drug delivery .
Linker in Chemical Synthesis
Aminooxy-PEG3-acid can act as a linker in chemical synthesis . It can react with aldehydes and ketones to form stable oxime linkages . These linkages can be cleaved under acidic conditions , making it a useful tool in the synthesis of complex molecules .
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJNGXHQUUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



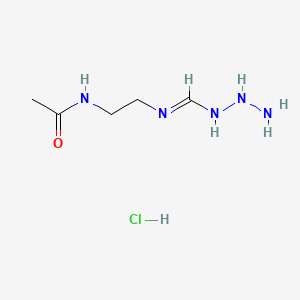
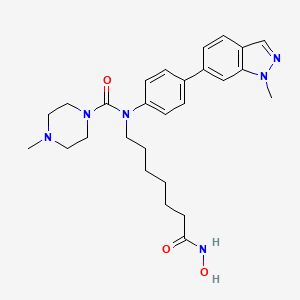


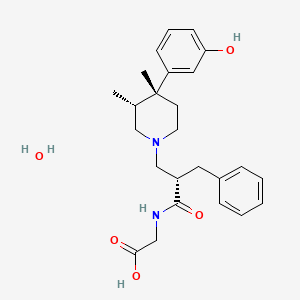

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

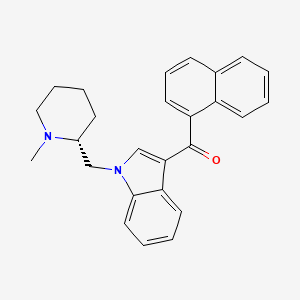
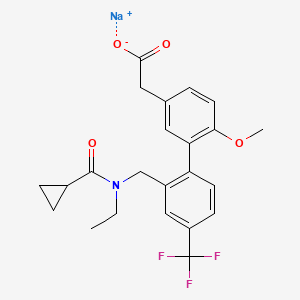
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)


